molecular formula C13H15N3O3 B12533413 N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide CAS No. 656807-51-1

N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide

Cat. No.: B12533413
CAS No.: 656807-51-1
M. Wt: 261.28 g/mol
InChI Key: MTRWZRJXUNDCFL-NKUHCKNESA-N
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Description

N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide is a synthetic compound with a complex structure that includes an imidazolidinone ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide typically involves multiple steps. One common method starts with the reaction of an appropriate imidazolidinone derivative with a phenylmethyl halide under basic conditions to form the intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to bacterial ribosomal RNA, inhibiting protein synthesis and exerting antimicrobial effects. Additionally, it can act as a weak, reversible inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antimicrobial with a similar structure but different substituents.

    Acetanilide: A simpler compound with an acetamide group attached to a phenyl ring.

Uniqueness

N-[(S)-(4-Methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds like acetanilide, it possesses an imidazolidinone ring that enhances its potential for diverse applications .

Properties

CAS No.

656807-51-1

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-[(S)-(4-methyl-2,5-dioxoimidazolidin-4-yl)-phenylmethyl]acetamide

InChI

InChI=1S/C13H15N3O3/c1-8(17)14-10(9-6-4-3-5-7-9)13(2)11(18)15-12(19)16-13/h3-7,10H,1-2H3,(H,14,17)(H2,15,16,18,19)/t10-,13?/m0/s1

InChI Key

MTRWZRJXUNDCFL-NKUHCKNESA-N

Isomeric SMILES

CC(=O)N[C@@H](C1=CC=CC=C1)C2(C(=O)NC(=O)N2)C

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2(C(=O)NC(=O)N2)C

Origin of Product

United States

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